Physicochemical Differentiation: LogP and Polarity Profile Versus PPZ2 (TRPC Activator Analog)
N-(2-Ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide exhibits a calculated LogP of 1.65 and tPSA of 75.0 Ų . In contrast, PPZ2 (2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide) has a molecular formula C₂₂H₂₉N₃O₂ (MW 367.48) with zero hydrogen bond acceptors beyond the amide and piperazine nitrogens, yielding a substantially higher predicted LogP [1]. The 2-furoyl carbonyl contributes one additional H-bond acceptor and lowers LogP by approximately 1.5–2.0 log units relative to the dimethylphenyl analog, predicting superior aqueous solubility and reduced plasma protein binding—critical differentiating factors for in vitro assay compatibility.
| Evidence Dimension | Lipophilicity (LogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | LogP = 1.65; Hacc = 5 (including furan oxygen and furoyl carbonyl); tPSA = 75.0 Ų |
| Comparator Or Baseline | PPZ2: LogP estimated ~3.2–3.8 (based on C₂₂H₂₉N₃O₂, no polar heteroatoms beyond amide/piperazine); Hacc = 3; tPSA ~35–40 Ų |
| Quantified Difference | ΔLogP ≈ –1.5 to –2.0; ΔHacc = +2; ΔtPSA ≈ +35–40 Ų |
| Conditions | Calculated values from Hit2Lead/ChemBridge database and structural comparison |
Why This Matters
The lower LogP and higher tPSA of the target compound predict better aqueous solubility and reduced non-specific protein binding, making it more suitable for biochemical and cell-based screening assays where PPZ2's higher lipophilicity may cause aggregation or solubility-limited artifacts.
- [1] Sawamura, S., et al. (2016). Mol. Pharmacol. 89(3), 348–363. PPZ2: 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide; C₂₂H₂₉N₃O₂; MW 367.48. EC₅₀ TRPC3/C6/C7 = 10.2/8.4/2.9 µM. View Source
